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molecular formula C7H11N3O B8479743 N-(2,3-dimethyl-3H-imidazol-4-yl)-acetamide

N-(2,3-dimethyl-3H-imidazol-4-yl)-acetamide

Cat. No. B8479743
M. Wt: 153.18 g/mol
InChI Key: QHFBWSSWPCAYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604055B2

Procedure details

To a mixture of 5-(bis-cyclopropylmethyl-amino)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde (0.220 g, 0.73 mmol.) and 3,5-bis-trifluoromethyl-benzylamine (215 mg, 0.87 mmol) in methanol (8 mL) was added acetic acid (0.042 mL, 0.073 mol) at 0° C. and the resulting reaction mixture was stirred for 15 min at the same temperature. NaCNBH3 (0.069 g, 0.011 mmol.) was added and the mixture was stirred at room temperature for 45 min. Methanol was removed under reduced pressure and the crude was extracted with ethyl acetate (250 mL) and washed with water (250 mL×2). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 0.220 gof colorless gummy compound.
Name
5-(bis-cyclopropylmethyl-amino)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.042 mL
Type
reactant
Reaction Step Two
Quantity
0.069 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(CN(CC2CC2)[C:6]2[N:11]=[C:10]3[N:12]([CH3:16])[C:13]([CH3:15])=[N:14][C:9]3=C[C:7]=2C=O)CC1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN.C(O)(=[O:41])C.[BH3-]C#N.[Na+]>CO>[CH3:15][C:13]1[N:12]([CH3:16])[C:10]([NH:11][C:6](=[O:41])[CH3:7])=[CH:9][N:14]=1 |f:3.4|

Inputs

Step One
Name
5-(bis-cyclopropylmethyl-amino)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Quantity
0.22 g
Type
reactant
Smiles
C1(CC1)CN(C1=C(C=C2C(=N1)N(C(=N2)C)C)C=O)CC2CC2
Name
Quantity
215 mg
Type
reactant
Smiles
FC(C=1C=C(CN)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.042 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.069 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the crude was extracted with ethyl acetate (250 mL)
WASH
Type
WASH
Details
washed with water (250 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 0.220 gof colorless gummy compound

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1=NC=C(N1C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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